Product packaging for N-(3,4-Dimethylphenyl)acetamide(Cat. No.:CAS No. 2198-54-1)

N-(3,4-Dimethylphenyl)acetamide

Cat. No.: B181777
CAS No.: 2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound, also known as 3',4'-Dimethylacetanilide, is a solid at room temperature with a melting point of 96.5 °C . Its structure has been characterized by crystallographic studies, which show that the molecules form infinite chains in the solid state through intermolecular N—H···O hydrogen bonding . This acetanilide derivative serves as a valuable building block in synthetic chemistry and is used in structural studies to understand the effects of substituents on the conformations of aromatic amides . Computed properties include a topological polar surface area of 29.1 Ų and an XLogP3 value of 2.1, indicating its physicochemical characteristics . The compound should be handled with care; it is classified as harmful if swallowed (H302) . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)acetamide
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InChI

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAOIEEWQVAXCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID80176393
Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Molecular Weight

163.22 g/mol
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CAS No.

2198-54-1
Record name N-(3,4-Dimethylphenyl)acetamide
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Record name 3',4'-Dimethylacetanilide
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Record name 3,4-Dimethylacetanilide
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Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Record name N-(3,4-dimethylphenyl)acetamide
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Record name 3',4'-DIMETHYLACETANILIDE
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Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-(3,4-Dimethylphenyl)acetamide and its Precursors

The synthesis of the core structure of this compound is primarily achieved through well-established amidation reactions. These methods focus on creating the crucial amide bond by coupling a 3,4-dimethylaniline (B50824) precursor with an acetyl group source.

The most common route for synthesizing this compound involves the acylation of 3,4-dimethylaniline. This is a direct amidation process where the amine precursor is reacted with an acetylating agent. Standard acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the nucleophilic attack of the amine.

Optimization of these reactions often involves screening different solvents, bases, and temperature conditions to maximize yield and purity while minimizing reaction time. Catalysts, such as boronic acids or iodine, can also be employed to facilitate the reaction under milder conditions. organic-chemistry.org The use of dehydrative condensing reagents represents another strategy to form the amide bond directly from a carboxylic acid and an amine. organic-chemistry.orgucl.ac.uk General procedures for the synthesis of N-arylacetamides often involve stirring a mixture of the corresponding aryltriazene with acetonitrile (B52724) and water at room temperature. arabjchem.org The purity of the final product is typically confirmed by its melting point and spectroscopic analysis. researchgate.net

Table 1: Common Reagents for Amidation of 3,4-Dimethylaniline

Acetylating Agent Base/Catalyst Typical Byproduct
Acetic Anhydride Pyridine, Triethylamine Acetic Acid
Acetyl Chloride Pyridine, Triethylamine Hydrochloric Acid
Acetic Acid Boronic Acid Catalyst Water

While specific literature on the continuous flow synthesis of this compound is not prevalent, this advanced methodology offers significant potential advantages over traditional batch processing for amidation reactions. Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where mixing and reaction occur in a continuous stream.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for highly exothermic reactions. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, minimizing the formation of impurities. This technology is scalable and can be integrated into multi-step syntheses, making it an attractive modern alternative for the industrial production of acetanilides and their derivatives.

Design and Synthesis of this compound Derivatives

This compound serves as a key starting material for the synthesis of more complex molecules. Derivatization can be targeted at two main sites: the acetamide (B32628) moiety and the dimethylphenyl ring.

A common strategy for functionalizing the acetamide group begins with the synthesis of an activated intermediate, 2-chloro-N-(3,4-dimethylphenyl)acetamide. scbt.comuni.lu The presence of the chlorine atom on the acetyl group creates an electrophilic site, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups and heterocyclic systems by reacting it with appropriate nucleophiles.

The 2-chloro-N-(3,4-dimethylphenyl)acetamide intermediate is particularly useful for synthesizing derivatives containing various heterocyclic rings, which are often sought for their biological activities.

Piperazine (B1678402): Piperazine derivatives can be readily synthesized by reacting 2-chloro-N-(3,4-dimethylphenyl)acetamide with piperazine or its substituted analogs. The nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride to form a new carbon-nitrogen bond. Examples of such compounds include N-(3,4-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide sigmaaldrich.com and N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide. chemenu.com

Benzofuran (B130515): Benzofuran-containing derivatives have also been synthesized. An example is 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(3,4-dimethylphenyl)acetamide, which incorporates the this compound moiety attached to a benzofuran ring system.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle incorporated into this compound derivatives. The synthesis often involves multi-step sequences where an acid hydrazide is cyclized with various reagents. nih.gov An example of a complex derivative is N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide. chemsrc.com

Imidazole (B134444) and Pyrazolo[3,4-d]pyrimidine: While numerous acetamide derivatives containing imidazole chemicalbook.com and pyrazolo[3,4-d]pyrimidine nih.govsemanticscholar.orgrsc.org rings have been synthesized, specific examples derived directly from this compound are less common in the surveyed literature. However, the synthetic principles remain the same, often involving the coupling of the acetamide side chain with a pre-formed or concurrently formed heterocyclic ring. For instance, pyrazolo[3,4-d]pyrimidine derivatives are often pursued as potential EGFR-TK inhibitors. nih.govsemanticscholar.org

Table 2: Examples of this compound Derivatives with Heterocyclic Systems

Derivative Name Heterocyclic System CAS Number
N-(3,4-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide Piperazine 882749-07-7 sigmaaldrich.com
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride Piperazine 1186049-57-9 chemenu.com
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(3,4-dimethylphenyl)acetamide Benzofuran N/A

The dimethylphenyl ring of this compound can also be functionalized, most commonly through electrophilic aromatic substitution reactions. The acetamide group is an activating, ortho-, para-directing group, which influences the position of incoming substituents.

Halogenation is a key modification strategy. Palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides (NCS, NBS, NIS) provides a method for the direct C-H bond activation and introduction of chlorine, bromine, or iodine onto the aromatic ring. beilstein-journals.org For this compound, the positions ortho to the acetamide group (positions 2 and 6) are the most likely sites for substitution. For example, studies on the closely related N-(2-Iodo-4,5-dimethylphenyl)acetamide demonstrate the feasibility of such transformations. beilstein-journals.org

Once halogenated, these derivatives become versatile intermediates for further modifications via cross-coupling reactions. For instance, palladium-catalyzed Suzuki cross-coupling reactions can be used to form new carbon-carbon bonds by reacting the halogenated acetamide with various arylboronic acids, allowing for the synthesis of complex biaryl structures. mdpi.com

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific, single-enantiomer chiral analogs of this compound is a sophisticated endeavor that often relies on the use of chiral precursors or building blocks. An analogous area of research highlights this principle in the synthesis of chiral 3-(3,4-dimethylphenoxy)propane-1,2-diol, a precursor for biologically active amino alcohols mdpi.com. This diol has been shown to undergo spontaneous resolution, where the racemic mixture crystallizes into separate enantiopure crystals, a phenomenon known as conglomerate formation mdpi.com.

This approach, focusing on the resolution of a chiral precursor, is a key strategy. For instance, if a chiral side chain were to be incorporated into the acetamide structure, one could synthesize a racemic version of that side chain precursor and then employ stereoselective crystallization techniques, such as preferential crystallization or the entrainment procedure, to resolve the enantiomers mdpi.com. Once the desired enantiomer of the precursor is isolated, it can then be reacted with 3,4-dimethylaniline to produce the final chiral acetamide analog with high stereochemical purity. This method bypasses the often more complex route of developing an asymmetric catalyst for the direct synthesis of the final chiral product.

Mechanistic Studies of Reaction Pathways

The primary route to synthesizing this compound is the N-acylation of 3,4-dimethylaniline. This transformation is typically understood to proceed via a two-step mechanism.

Activation of the Carboxylic Acid: The synthesis often begins with the activation of acetic acid. A common method involves converting acetic acid into a more reactive acylating agent, such as acetyl chloride. This is frequently achieved by reacting the carboxylic acid with an activating agent like thionyl chloride acs.org.

Nucleophilic Acyl Substitution: The resulting acetyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline (B41778) starting material, yields the stable amide product, this compound acs.orgnih.gov.

For the synthesis of more complex analogs, other reaction pathways such as the Suzuki cross-coupling reaction have been employed. In these cases, a functionalized phenylacetamide, for example, a bromo-substituted derivative, is coupled with an arylboronic acid in the presence of a palladium catalyst mdpi.com. The mechanism for this reaction involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination to form the new carbon-carbon bond mdpi.com. Understanding these distinct mechanistic pathways is crucial for optimizing reaction conditions and predicting potential side products.

Strategies for Enhanced Purity and Yield in Research Synthesis

Optimizing the synthesis of this compound in a research context involves a dual focus on maximizing the reaction yield and ensuring the high purity of the final product.

To enhance yield, careful control of reaction conditions is paramount. For acylation reactions, this includes the stoichiometric ratio of reactants. Using a slight excess of the acylating agent can drive the reaction to completion, but may complicate purification. The choice of solvent and the inclusion of a base to scavenge the HCl produced during the reaction with acetyl chloride can also significantly improve yields. In syntheses of related, more complex acetamides, protecting groups are sometimes used on other functional parts of the molecule to prevent unwanted side reactions, thereby increasing the yield of the desired product google.com.

Post-synthesis purification is critical for obtaining a high-purity sample. The crude product is often subjected to a series of purification steps. An initial work-up may involve washing with water or aqueous solutions to remove water-soluble salts and unreacted starting materials acs.orggoogle.com. The primary method for purifying solid organic compounds like this compound is recrystallization. The selection of an appropriate solvent is key; the compound should be soluble in the hot solvent but sparingly soluble at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor lookchem.com. The final product's purity can be confirmed by its sharp melting point and spectroscopic analysis researchgate.net.

Below is a table summarizing common purification techniques that can be applied to enhance the purity of acetamides in a laboratory setting.

Purification TechniqueDescriptionApplicable Solvents/ConditionsReference
Recrystallization The compound is dissolved in a hot solvent and allowed to cool, forming pure crystals.Methanol, Ethanol, Acetone, Benzene, Chloroform, Dioxane, Cyclohexane, Acetonitrile acs.orglookchem.com
Aqueous Washing The crude product is washed with water or dilute aqueous solutions to remove inorganic salts and water-soluble impurities.Water, dilute acid/base solutions acs.orggoogle.com
Activated Charcoal Treatment Used during recrystallization to adsorb colored impurities.Applied to the hot solution before filtration. lookchem.com
Sublimation The solid is heated under vacuum, transitioning directly to a gas, and then condensed back into a pure solid on a cold surface.High vacuum and controlled temperature. lookchem.com
Distillation Applicable if the compound is a liquid or a low-melting solid; separates components based on boiling points.Not typically used for this solid, but a valid technique for acetamides in general. lookchem.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of N-(3,4-dimethylphenyl)acetamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of all protons and carbons in the molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear as a multiplet in the range of δ 7.11–7.20 ppm. The two methyl groups attached to the aromatic ring show distinct singlets at approximately δ 2.26 and 2.27 ppm. The acetyl methyl protons resonate as a singlet around δ 2.15 ppm, while the N-H proton gives rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the acetamide (B32628) group appears at approximately δ 168.3 ppm. The aromatic carbons show a series of signals between δ 122.3 and 139.1 ppm, with the carbons directly bonded to the methyl groups appearing at distinct chemical shifts. The two aromatic methyl carbons are observed around δ 19.3 and 19.8 ppm, and the acetyl methyl carbon resonates at approximately δ 24.8 ppm.

Detailed analysis of NMR data, including coupling constants and advanced techniques like COSY and HSQC, allows for a complete assignment of the molecular structure and can provide insights into the rotational dynamics around the C-N amide bond.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
Aromatic H7.11-7.20m
Aromatic CH₃2.26, 2.27s
Acetyl CH₃2.15s
N-HVariablebr s

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O168.3
Aromatic C122.3-139.1
Aromatic CH₃19.3, 19.8
Acetyl CH₃24.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A strong absorption band is typically observed in the region of 1655-1702 cm⁻¹, which is characteristic of the C=O stretching vibration of the secondary amide group (Amide I band). The N-H stretching vibration of the amide group gives rise to a band around 3252 cm⁻¹. The C-N stretching vibration usually appears in the range of 1320-1376 cm⁻¹.

Furthermore, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1464-1600 cm⁻¹ region. The methyl groups exhibit C-H stretching and bending vibrations at approximately 2919-2961 cm⁻¹ and 1376 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching~3252
C=OStretching (Amide I)1655-1702
C-NStretching1320-1376
Aromatic C-HStretching>3000
Aromatic C=CStretching1464-1600
CH₃Stretching2919-2961

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 163, corresponding to its molecular weight (C₁₀H₁₃NO). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the cleavage of the amide bond, leading to the formation of the 3,4-dimethylphenylaminium radical cation and the acetyl cation. Further fragmentation of the aromatic portion of the molecule can also be observed.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction analysis of single crystals of this compound provides precise information about its solid-state structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.govresearchgate.net These studies have revealed the presence of significant intermolecular interactions that govern the crystal packing. nih.gov

The compound crystallizes in the triclinic space group P-1. iucr.orgiucr.org The asymmetric unit of the structure contains three independent molecules. nih.goviucr.orgnih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound are linked together by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.netiucr.org The hydrogen atom of the amide group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. nih.gov This hydrogen bonding results in the formation of infinite chains of molecules extending through the crystal lattice. nih.govresearchgate.netiucr.org The geometry of these hydrogen bonds, including the D-H, H···A, and D···A distances and the D-H···A angle, has been precisely determined from X-ray diffraction data. nih.gov

Conformational Analysis of the N-H Bond and Aromatic Rings

A key structural feature revealed by X-ray diffraction is the conformation of the N-H bond relative to the substituents on the aromatic ring. nih.govresearchgate.netiucr.org In this compound, the conformation of the N-H bond is syn to the 3-methyl substituent on the aromatic ring. nih.govresearchgate.netiucr.org This is in contrast to the anti conformation observed in the related compound N-(3,4-dichlorophenyl)acetamide, highlighting the influence of the nature of the substituents on the conformational preference. nih.govsmolecule.com

The bond parameters within the this compound molecule, such as the C-N and C=O bond lengths of the amide group and the dimensions of the aromatic ring, are similar to those found in other acetanilides. nih.govresearchgate.netiucr.org The planarity of the aromatic ring and the amide group are also important conformational features that can be precisely determined from the crystallographic data.

Table 4: Crystal Data and Structure Refinement for this compound

ParameterValueReference
Empirical formulaC₁₀H₁₃NO nih.goviucr.org
Formula weight163.21 nih.goviucr.org
Crystal systemTriclinic nih.goviucr.org
Space groupP-1 iucr.orgiucr.org
a (Å)6.749 (1) nih.goviucr.org
b (Å)14.281 (2) nih.goviucr.org
c (Å)15.005 (2) nih.goviucr.org
α (°)85.33 (1) nih.goviucr.org
β (°)79.81 (1) nih.goviucr.org
γ (°)87.58 (1) nih.goviucr.org
Volume (ų)1418.1 (3) nih.goviucr.org
Z6 nih.goviucr.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is a commonly employed method for the analysis of this compound. sielc.com Method development typically involves optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve efficient separation.

A general reverse-phase HPLC method for this compound utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the analyte is to be detected by mass spectrometry (MS), phosphoric acid is often replaced with a volatile acid such as formic acid to ensure compatibility with the MS interface. sielc.com The method can be scaled up for preparative separation to isolate the compound in high purity. sielc.com

The following table outlines a representative set of HPLC conditions for the analysis of this compound, based on methods developed for closely related N-substituted phenyl acetamides.

HPLC ParameterCondition
Stationary Phase Newcrom R1 or equivalent C18 (e.g., Kromasil 100-5-C18, 4.6 x 150 mm, 5 µm) sielc.comijsra.net
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS) B: Acetonitrile sielc.com
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min ijsra.net
Detection UV at 210 nm ijsra.net
Injection Volume 20 µL
Column Temperature Ambient

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, which employs columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. For this compound, HPLC methods can be adapted to UPLC by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com

UPLC applications are particularly valuable for the analysis of complex mixtures and for high-throughput screening. While specific UPLC methods for this compound are not extensively detailed in the literature, methods for structurally similar compounds provide a strong basis for their development. These methods often utilize C18 stationary phases and mobile phases consisting of acetonitrile and water with additives like ammonia (B1221849) or formic acid.

The following table presents a representative UPLC method, derived from applications for related dimethylphenyl compounds.

UPLC ParameterCondition
Stationary Phase Acquity UPLC BEH C18 or equivalent (e.g., 1.7 µm particle size)
Mobile Phase A: Water with 0.1% NH₃ B: Acetonitrile semanticscholar.org
Gradient Example: 40-80% B over 5 minutes semanticscholar.org
Flow Rate 0.4 - 0.6 mL/min
Detection UV-PDA or Mass Spectrometry
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Representative Retention Time ~4-6 minutes, dependent on exact conditions semanticscholar.org

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

A key component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. These algorithms calculate a score that approximates the binding free energy, allowing for the ranking of different potential ligands. While specific quantitative binding affinity data for N-(3,4-Dimethylphenyl)acetamide itself is not detailed in the provided context, studies on its derivatives rely on these scoring algorithms to predict inhibitory potential. For example, in the investigation of urease inhibitors, molecular docking was used to predict the binding poses of competitive inhibitors, and the results were correlated with their experimentally determined IC₅₀ values. acs.orgnih.gov The potency of these inhibitors, expressed as IC₅₀ values, ranged from 4.35 ± 0.23 µM to 16.19 ± 0.21 µM for various derivatives. acs.orgnih.gov This process demonstrates the use of scoring functions to identify promising candidates for synthesis and biological testing. The underlying principle is that a lower (more negative) calculated binding energy score suggests a more stable ligand-protein complex and, consequently, higher predicted activity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are valuable for determining optimized molecular geometries, electronic properties, and conformational energies. The structure of this compound has been determined by X-ray diffraction, revealing key bond parameters and a conformation where the N-H bond is syn to the 3-methyl substituent on the aromatic ring. nih.gov Such experimental findings are often complemented by quantum chemical calculations to understand the underlying electronic effects that dictate this conformational preference. For instance, DFT calculations at the B3LYP/6-31G** level have been used to perform single-point energy calculations for related acetamide (B32628) derivatives to obtain accurate data on their electronic properties. woarjournals.org These properties are then used as descriptors in developing predictive models like QSAR. woarjournals.org

Table 1: Crystallographic Data for this compound This interactive table summarizes the experimental crystal data obtained for this compound.

Parameter Value Reference
Chemical Formula C₁₀H₁₃NO nih.gov
Molecular Weight 163.21 nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 6.749 (1) nih.gov
b (Å) 14.281 (2) nih.gov
c (Å) 15.005 (2) nih.gov
α (°) 85.33 (1) nih.gov
β (°) 79.81 (1) nih.gov
γ (°) 87.58 (1) nih.gov
Volume (ų) 1418.1 (3) nih.gov
Z 6 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. woarjournals.orgnih.gov By building these models, the activity of new, unsynthesized compounds can be predicted. srce.hr

QSAR studies on classes of compounds that include the acetamide scaffold have been performed to predict various biological activities. For example, a QSAR model was developed for N-benzylacetamide and related derivatives to describe their anticonvulsant properties. woarjournals.org This model, built using genetic function approximation, achieved a high correlation coefficient (R = 0.92), indicating its strong predictive power. woarjournals.org The model identified that anticonvulsant activity was mainly dependent on specific molecular descriptors derived from quantum chemical calculations. woarjournals.org The development of a QSAR model involves several key steps:

Data Set Preparation : Assembling a set of compounds with known chemical structures and measured biological activity. srce.hr

Descriptor Calculation : Representing the molecular structures with numerical descriptors that encode physicochemical, electronic, and steric properties. srce.hr

Model Building : Using statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, to create a mathematical equation linking the descriptors to the activity. nih.govsrce.hr

Validation : Rigorously testing the model's predictive ability using internal (e.g., cross-validation) and external test sets. woarjournals.org

Through such models, structural features important for the activity of compounds like this compound can be identified, guiding the design of new analogues with improved potency. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (ADME) and potential toxicity of candidate compounds. In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. ljmu.ac.ukmdpi.com These predictions help to filter out compounds with unfavorable profiles, such as poor absorption or high toxicity. researchgate.net

ADME prediction involves evaluating several parameters:

Absorption : Predicting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). ljmu.ac.uknih.gov

Distribution : Estimating the volume of distribution (Vdss), plasma protein binding, and the ability to cross the blood-brain barrier (BBB). mdpi.com

Metabolism : Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. mdpi.com

Excretion : Estimating the total clearance of the compound. mdpi.com

Toxicity prediction models screen for various toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity like hepatotoxicity. srce.hrresearchgate.net The predicted median lethal dose (LD₅₀) is a common measure of acute toxicity. researchgate.net For new compounds, these predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess "drug-likeness." nih.gov

Table 2: Representative In Silico ADME & Toxicity Prediction Parameters This interactive table shows a typical set of parameters evaluated during in silico profiling of a drug candidate.

Category Parameter Description
Physicochemical Lipinski's Rule of Five Assesses drug-likeness based on molecular weight, logP, H-bond donors, and H-bond acceptors. nih.gov
Absorption Human Intestinal Absorption (HIA) Predicts the percentage of a compound absorbed from the human gut. nih.gov
Absorption Caco-2 Permeability Predicts permeability across a model of the intestinal wall. nih.gov
Distribution Blood-Brain Barrier (BBB) Permeability Predicts whether a compound can cross the BBB and enter the central nervous system. nih.gov
Distribution Plasma Protein Binding Predicts the extent to which a compound binds to proteins in the blood plasma. mdpi.com
Metabolism CYP450 Substrate/Inhibitor Predicts interaction with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). mdpi.com
Toxicity LD₅₀ (mg/kg) Predicts the dose required to be lethal to 50% of a test population. researchgate.net
Toxicity Hepatotoxicity Predicts the potential for the compound to cause liver damage. researchgate.net
Toxicity Mutagenicity Predicts the potential for the compound to induce genetic mutations. srce.hr

Environmental Fate and Ecotoxicological Studies

Environmental Degradation Pathways and Kinetics

N-(3,4-Dimethylphenyl)acetamide, an acetanilide (B955) compound, is subject to several degradation processes in the environment. The primary pathway for the breakdown of acetanilides is hydrolysis of the amide bond. This reaction cleaves the molecule into an amine and a carboxylic acid. In the case of this compound, hydrolysis is expected to yield 3,4-dimethylaniline (B50824) and acetic acid.

Studies on structurally similar compounds, such as N-(2,4-dimethylphenyl)acetamide (a positional isomer), have shown that hydrolysis can occur under acidic conditions. For instance, research on the stability of N-(2,4-dimethylphenyl)acetamide in simulated gastric juice (0.07 M HCl) demonstrated a time-dependent hydrolysis, with 0.21% of the compound breaking down into 2,4-dimethylaniline (B123086) after 4 hours. nih.govcabidigitallibrary.org This suggests that acidic environments can facilitate the cleavage of the amide bond in dimethylphenyl acetamide (B32628) compounds. In contrast, the hydrolysis was minimal in simulated saliva and intestinal fluid. nih.gov

The kinetics of these degradation processes are influenced by various environmental factors, as summarized in the table below.

Influencing FactorEffect on Degradation of Acetanilides
pH Degradation is generally faster under strong acidic or basic conditions due to catalyzed hydrolysis of the amide bond.
Temperature Higher temperatures typically increase the rate of chemical reactions, including hydrolysis, accelerating degradation.
Sunlight (UV Radiation) Can induce photodegradation, breaking down the chemical structure. The rate and products depend on the wavelength and intensity of light.
Presence of Other Chemicals Certain substances can act as photosensitizers, accelerating photodegradation.

Soil Mobility and Sorption Characteristics

The movement of this compound through the soil profile is largely governed by its sorption to soil particles and its water solubility. Safety data for the compound indicates it has low water solubility, which suggests it is not likely to be highly mobile in the environment and that spillage is unlikely to penetrate the soil deeply. thermofisher.com

The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the tendency of a chemical to bind to the organic matter in soil. A high Koc value signifies strong binding and, consequently, low mobility. For many acetanilide herbicides, a key factor influencing their sorption and mobility is the organic matter content of the soil; higher organic matter leads to greater adsorption and reduced leaching. researchgate.net The clay content and pH of the soil also play a role in the adsorption process. cabidigitallibrary.org

While an experimentally determined Koc value for this compound is not available, its predicted octanol-water partition coefficient (XlogP) of 2.1 suggests a moderate affinity for organic phases over water. uni.lu This would imply a tendency to sorb to soil organic matter, limiting its mobility.

Factors Influencing Soil Mobility of Acetanilide Compounds

Soil Property Influence on Mobility
Organic Matter Content Higher organic matter content increases sorption, leading to lower mobility. researchgate.net
Clay Content Higher clay content can increase sorption and reduce mobility. cabidigitallibrary.org
Soil pH Can affect the chemical's charge and its interaction with soil particles.

| Water Solubility | Lower water solubility generally results in lower mobility. thermofisher.com |

Resistance to Biodegradation by Microorganisms

The breakdown of organic chemicals in the environment is heavily reliant on microbial activity. However, some chemical structures can be resistant to microbial degradation. Studies on related chloroacetamide herbicides provide strong evidence that the N-(dimethylphenyl)acetamide core structure may be recalcitrant.

For example, research on the biodegradation of the herbicide butachlor (B1668075) by Rhodococcus sp. found that the bacterium could degrade butachlor through N-dealkylation, but one of the resulting metabolites, 2-chloro-N-(2,6-dimethylphenyl) acetamide, was not degraded further by this strain. mdpi.com Similarly, in the degradation of the fungicide mefenoxam, N-(2,6-dimethylphenyl)-acetamide was identified as a degradation product. nih.gov

Further research has shown that the complete degradation of butachlor required the syntrophic action of two different bacterial strains. One strain, Mycobacterium sp., degraded butachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), which then accumulated. A second strain, Sphingobium sp., was then required to degrade this persistent intermediate. oup.com This highlights that while initial transformation by a single microbial species is possible, the resulting N-(dimethylphenyl)acetamide structure can be a dead-end product for that organism, indicating a resistance to complete biodegradation.

This pattern suggests that this compound itself could be resistant to degradation by certain microorganisms, or that its complete mineralization in the environment might depend on the presence of specific microbial consortia capable of degrading both the parent compound and its primary metabolites.

Ecotoxicological Impact Assessment

The assessment of the ecotoxicological impact of this compound is complicated by a lack of direct experimental data for this specific compound. A safety data sheet for this compound states that it "Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants". thermofisher.com However, this contrasts with data for structurally very similar compounds, particularly chloroacetamide herbicides, which are often classified as toxic or very toxic to aquatic life. nih.gov

For instance, the related compound 3,4-dimethylphenyl methylcarbamate has been noted in ecotoxicological studies. greyc.fr The primary degradation product of this compound is expected to be 3,4-dichloroaniline (B118046). Aniline (B41778) derivatives are known to be toxic to aquatic organisms, with toxicity to daphnia being a particular concern. greyc.fr Studies on the enzymatic decomposition of the herbicide N-(3,4-dichlorophenyl)-2-methylpentanamide have confirmed the formation of 3,4-dichloroaniline as a primary degradation product. asm.org

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the toxicity of chemicals when experimental data is lacking. These models have been applied to various classes of chemicals to estimate their acute toxicity to fish, daphnia, and algae. uninsubria.it For aniline derivatives, QSAR predictions have shown varying degrees of accuracy. greyc.fr

Given the potential for hydrolysis to the more toxic 3,4-dimethylaniline and the known high aquatic toxicity of many related acetanilide compounds, a cautious approach to the ecotoxicological assessment of this compound is warranted.

Ecotoxicity of Structurally Related Compounds

Compound Organism Endpoint Toxicity Value (mg/L) Classification
Metazachlor (a chloroacetamide) Aquatic life - - Very toxic to aquatic life with long lasting effects cambridge.org
4-Methylaniline Fish LC50 115-171 Toxic
m-Toluidine Fish LC50 34 Toxic
o-Toluidine Fish LC50 68-100 Toxic
3,4-Dichloroaniline Fish LC50 2.4-13 Toxic

Applications in Materials Science and Industrial Chemistry

Role as Versatile Intermediates in Organic Synthesis for Various Industries

N-(3,4-Dimethylphenyl)acetamide is primarily valued as a versatile intermediate or building block in organic synthesis. ontosight.ai Its molecular structure, featuring an acetamide (B32628) group attached to a dimethylphenyl ring, makes it a suitable precursor for producing a range of more complex organic compounds. ontosight.ailookchem.com This adaptability allows it to be used across several industries, including the pharmaceutical, agrochemical, and specialty chemical sectors. solubilityofthings.comechemi.com

In the pharmaceutical industry, the compound and its derivatives are crucial intermediates for bulk drugs. echemi.comechemi.com For instance, it is a known precursor in the synthesis of Ranolazine, a medication used to treat chronic angina. chemicalbook.com Beyond pharmaceuticals, it is used to create dyes and other specialty organic compounds. chembk.com The synthesis process often involves reacting 3,4-dimethylaniline (B50824) with acetic anhydride (B1165640) or acetyl chloride. smolecule.com The compound's structure can be modified through various chemical reactions, such as ortho-halogenation or acetoxylation, to create new derivatives with specific properties for different applications. beilstein-journals.orgacs.org

IndustryApplication as an IntermediateExample Products/DerivativesReferences
PharmaceuticalsPrecursor for Active Pharmaceutical Ingredients (APIs)Ranolazine, Analgesics, Anti-inflammatory agents echemi.comechemi.comchemicalbook.com
Specialty ChemicalsSynthesis of Dyes and other organic compoundsAzo-dyes, various aniline (B41778) derivatives chembk.commdpi.com
Chemical ResearchStarting material for novel compoundsHalogenated and acetoxylated anilides beilstein-journals.orgacs.org

Potential in Agrochemical Formulation Development

The structural framework of this compound is relevant to the agrochemical industry. ontosight.ai Compounds with similar acetamide structures are often investigated for their potential use as pesticides, herbicides, or fungicides. solubilityofthings.comechemi.comsmolecule.com Its role as a synthetic intermediate extends to the production of these agricultural chemicals. archivemarketresearch.com While specific, large-scale applications of this compound itself as an active agrochemical ingredient are not extensively documented, its derivatives are part of the broader family of compounds used in crop protection. istas.net The development of novel pesticides and herbicides provides a potential avenue for the application of this and related compounds. archivemarketresearch.com

Agrochemical CategoryPotential Role of this compound DerivativesReferences
PesticidesInvestigated as a structural base for new pesticide development. echemi.comsmolecule.com
HerbicidesServes as an intermediate in the synthesis of herbicidal compounds. solubilityofthings.comechemi.com
FungicidesUtilized in the production of fungicides for agricultural use. echemi.com

Research into Novel Material Applications (e.g., Optical Materials, Electronic Materials)

There is growing research interest in using aniline and acetamide derivatives for the development of advanced materials. mdpi.com Specifically, triphenyl acetamide analogs have been synthesized and studied for their potential use in optoelectronic devices due to their nonlinear optical (NLO) properties. mdpi.comresearchgate.net These properties are critical for applications in telecommunications, optical computing, and data storage. The research involves synthesizing derivatives through methods like the Suzuki cross-coupling reaction and then investigating their electronic and optical characteristics using computational methods like density functional theory (DFT). mdpi.com

While research has not focused intensely on this compound for these specific applications, the broader class of aniline-based compounds to which it belongs is recognized for its potential in electronics and optics. mdpi.com Furthermore, related benzotriazine derivatives, which can be synthesized from precursors like this compound, are noted for their unique electronic and optical properties, making them suitable for developing new dyes, pigments, or materials for optoelectronics. ontosight.ai

Material TypeResearch FocusRelevant Compound ClassReferences
Optical MaterialsDevelopment of materials with nonlinear optical (NLO) properties for optoelectronics.Aniline-based amides, Triphenyl acetamide analogs mdpi.comresearchgate.net
Electronic MaterialsSynthesis of polyanilines known for electrical conductivity and stability.Aniline derivatives mdpi.com
Dyes and PigmentsCreation of new dyes and pigments based on unique electronic properties.Benzotriazine derivatives ontosight.ai

Emerging Technologies and Niche Applications (e.g., Fingerprint Detection Agents)

Beyond its large-scale industrial use, this compound and its isomers find utility in niche research and technological applications. While its specific use as a fingerprint detection agent is not prominently documented in scientific literature, its role as a well-characterized chemical standard and building block is crucial in various specialized fields.

Additionally, its isomer, N-(2,4-dimethylphenyl)acetamide, has been used as a starting material in the synthesis of more complex molecules like 5-acetamido-2,4-dimethylaniline, highlighting its role as a foundational component in multi-step organic synthesis. sigmaaldrich.com

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Contributions

Research into N-(3,4-Dimethylphenyl)acetamide and its derivatives has yielded significant insights into its chemical properties and potential biological applications. A primary contribution has been in the field of structural chemistry, where X-ray crystallography studies have successfully elucidated the three-dimensional structure of this compound. nih.goviucr.orgresearchgate.net These studies have revealed how the conformation of the N-H bond is influenced by the substituents on the aromatic ring, a finding that is crucial for understanding its interaction with biological targets. nih.goviucr.orgnih.govnih.gov

A substantial body of work has focused on the synthesis of novel derivatives. who.inttjpr.orgbioline.org.br Researchers have successfully incorporated various heterocyclic moieties, such as oxadiazole and triazole, into the parent structure, creating a library of new chemical entities. who.intmdpi.com The synthesis of these derivatives has been a key step toward exploring the compound's therapeutic potential.

The most significant contributions lie in the preliminary evaluation of the biological activities of these derivatives. Studies have demonstrated that compounds based on the this compound scaffold can act as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). who.int Furthermore, several derivatives have exhibited promising antibacterial activity against a range of bacterial strains. tjpr.orgbioline.org.br The exploration of these compounds has also extended to their potential as antimicrobial and anti-inflammatory agents. smolecule.com To complement these experimental findings, computational studies, such as molecular docking, have been employed to predict the binding interactions of these molecules with their protein targets, providing a rational basis for their observed activities. smolecule.com

Identification of Remaining Challenges and Knowledge Gaps

Despite the progress made, several challenges and knowledge gaps remain in the research landscape of this compound.

Limited Research on the Parent Compound: A significant portion of the existing research focuses on the biological activities of its more complex derivatives, while the parent compound, this compound, remains relatively understudied in terms of its own bioactivity. smolecule.comontosight.aiontosight.ai

Undefined Biological Targets: While some specific enzyme targets have been identified, the full spectrum of its molecular interactions within a biological system is far from understood. A comprehensive elucidation of the mechanism of action for its various observed effects is currently lacking.

Incomplete Structure-Activity Relationship (SAR): The relationship between the chemical structure of the derivatives and their biological activity has only been partially mapped out. mdpi.com A more systematic exploration is needed to create a robust SAR profile, which is essential for rational drug design and optimization.

Lack of In-Vivo Data: The majority of the biological evaluations have been conducted through in vitro assays. ontosight.ai There is a notable absence of in vivo studies to determine the efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicology of these compounds in living organisms. This gap is a major hurdle in translating the promising in vitro results into tangible therapeutic applications.

Future Research Avenues and Potential for Translational Studies

The existing body of research opens up several exciting avenues for future investigation with significant potential for translational studies.

Lead Optimization and Analogue Synthesis: A primary focus should be on the systematic structural modification of the most potent derivatives identified to date. By exploring a wider variety of chemical groups at different positions on the this compound scaffold, it may be possible to enhance target affinity, selectivity, and pharmacokinetic properties. mdpi.com

Elucidation of Mechanism of Action: To move beyond preliminary activity screenings, future studies should employ advanced biochemical and cell-based assays to precisely identify the molecular targets and signaling pathways modulated by these compounds. Techniques such as proteomics and transcriptomics could reveal the broader biological impact.

Progression to In-Vivo Models: The most promising compounds with well-defined in vitro activity and initial safety profiles should be advanced into preclinical animal models. ontosight.ai This is a critical step to evaluate their therapeutic efficacy in disease models relevant to their observed activities, such as models for Alzheimer's disease (given the AChE inhibition) or bacterial infections. mdpi.com

Exploration of New Therapeutic Areas: Based on initial findings, the translational potential of these compounds could be explored in several areas:

Neurodegenerative Diseases: The demonstrated acetylcholinesterase inhibitory activity makes these compounds interesting candidates for further investigation in the context of Alzheimer's disease and other cognitive disorders. mdpi.com

Infectious Diseases: Derivatives with potent antibacterial activity warrant further development as potential new antibiotics to combat drug-resistant pathogens. tjpr.orgbioline.org.br

Inflammatory Disorders: The anti-inflammatory potential suggested by early studies should be more thoroughly investigated. smolecule.com

Agriculture: Compounds with similar structures are sometimes explored as pesticides or herbicides, representing another potential, non-pharmaceutical application. smolecule.com

Ethical Considerations in Research and Development

As research on this compound and its derivatives progresses, it is imperative to uphold rigorous ethical standards throughout the research and development lifecycle.

Welfare in Animal Studies: With the progression to in vivo research, all studies involving animals must be conducted in strict accordance with established ethical guidelines. This includes ensuring the humane treatment of animals, minimizing pain and distress, and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). google.com

Transparency and Open Data: To foster collaboration and accelerate scientific progress, researchers should commit to transparency. This involves publishing findings in a timely manner, preferably in open-access journals, and depositing raw data—such as crystallographic information, spectral data, and screening results—into public databases to prevent unnecessary duplication of experiments. ifremer.fr

Responsible Innovation: Researchers have a responsibility to consider the potential societal and environmental impacts of their work. As new bioactive compounds are developed, it is important to assess potential dual-use concerns and to conduct preliminary evaluations of their environmental persistence and long-term safety.

Intellectual Property and Public Benefit: While securing intellectual property through patents is a vital component of the drug development process that enables commercialization, a balance must be struck. The pursuit of patents should not unduly hinder academic research or the broader goal of advancing scientific knowledge for the public benefit.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons (6.5–7.2 ppm, multiplet). Substituent effects in derivatives shift the methyl resonance upfield by 0.1–0.3 ppm .
  • HRMS : Use electrospray ionization (ESI) in positive mode. The molecular ion [M+H]⁺ for the parent compound (C₁₀H₁₃NO) appears at m/z 163.22. Isotopic patterns confirm chlorine or sulfur incorporation in analogs .

Advanced Tip : For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling interactions, while computational tools (e.g., ACD/Labs) predict shifts for structural validation .

What crystallographic techniques are suitable for resolving the solid-state geometry of this compound analogs?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. The parent compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles deviating <2° from idealized sp² hybridization. Meta-substituted derivatives (e.g., trichloro analogs) exhibit planar acetamide moieties, influenced by electron-withdrawing groups .

Q. Software Workflow :

Data collection: Bruker D8 Venture (Mo-Kα radiation).

Structure solution: SHELXD for phase determination.

Refinement: SHELXL with anisotropic displacement parameters .

How can conflicting solubility data for this compound in polar solvents be resolved?

Advanced Research Focus
Reported solubility discrepancies (e.g., 61.3 µg/mL in DMSO vs. 120 µg/mL in methanol) may arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For experimental validation:

  • Prepare saturated solutions at 25°C.
  • Filter through 0.22 µm membranes.
  • Quantify via UV-Vis at λ_max ≈ 260 nm .

What strategies are effective for analyzing the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The acetamide group activates the aryl ring for electrophilic substitution. In thioacetamide reactions, the methylphenyl moiety directs substitution to the para position. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal second-order kinetics with activation energy ~45 kJ/mol .

Q. Mechanistic Insight :

  • Electrophilic Attack : DFT calculations (Gaussian 09, B3LYP/6-31G*) show a 10 kcal/mol lower barrier for para-substitution vs. ortho .

How do substituents on the aryl ring influence the biological activity of this compound derivatives?

Advanced Research Focus
Meta-substitution with electron-withdrawing groups (e.g., -NO₂) enhances receptor binding in orexin antagonists by 3-fold, while bulky groups (e.g., naphthyl) reduce solubility. SAR studies recommend:

  • LogP Optimization : Target 2.5–3.5 for blood-brain barrier penetration.
  • Polar Surface Area : <90 Ų to improve bioavailability .

What are the best practices for resolving contradictory melting point data in synthesized batches?

Basic Research Focus
Variations (e.g., 96–98°C vs. 94–96°C) suggest impurities or polymorphic forms. Implement:

Recrystallization : Use ethyl acetate/hexane (1:3) for uniform crystals.

HPLC-PDA : Check for co-eluting impurities (>99% purity threshold).

PXRD : Compare diffraction patterns to reference data .

How can computational modeling predict the metabolic pathways of this compound?

Advanced Research Focus
Use SwissADME or Schrödinger’s QikProp to simulate phase I/II metabolism. Predominant pathways include:

  • Hydroxylation : CYP3A4-mediated at the 4-methyl group.
  • Glucuronidation : At the acetamide nitrogen, forming water-soluble excretory products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.